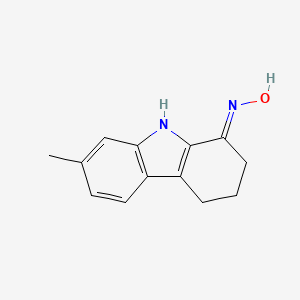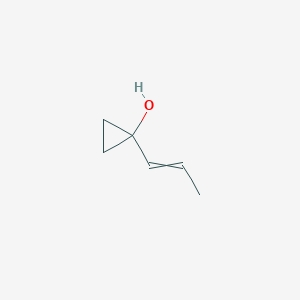![molecular formula C33H51NO2 B14278192 (E)-N,1-Bis[4-(decyloxy)phenyl]methanimine CAS No. 125403-00-1](/img/structure/B14278192.png)
(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine is an organic compound characterized by the presence of two decyloxyphenyl groups attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,1-Bis[4-(decyloxy)phenyl]methanimine typically involves the condensation reaction between 4-(decyloxy)benzaldehyde and aniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N,1-Bis[4-(decyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-N,1-Bis[4-(octyloxy)phenyl]methanimine
- (E)-N,1-Bis[4-(dodecyloxy)phenyl]methanimine
- (E)-N,1-Bis[4-(hexyloxy)phenyl]methanimine
Uniqueness
(E)-N,1-Bis[4-(decyloxy)phenyl]methanimine is unique due to its specific decyloxy substituents, which impart distinct physical and chemical properties
Properties
CAS No. |
125403-00-1 |
|---|---|
Molecular Formula |
C33H51NO2 |
Molecular Weight |
493.8 g/mol |
IUPAC Name |
N,1-bis(4-decoxyphenyl)methanimine |
InChI |
InChI=1S/C33H51NO2/c1-3-5-7-9-11-13-15-17-27-35-32-23-19-30(20-24-32)29-34-31-21-25-33(26-22-31)36-28-18-16-14-12-10-8-6-4-2/h19-26,29H,3-18,27-28H2,1-2H3 |
InChI Key |
GNFKFZLRLRQSFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Di(propan-2-yl)-6H-benzo[b]naphtho[1,2-d]pyran-6-one](/img/structure/B14278127.png)
![1-[4-(1-Hydroxy-1-phenylethyl)cyclohexa-1,5-dien-1-yl]ethan-1-one](/img/structure/B14278132.png)
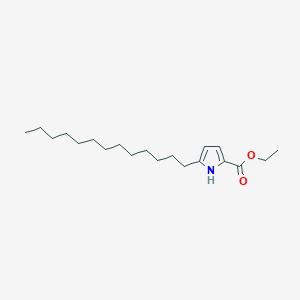
![6,11-Dihydroxy-2,2-dimethylpyrano[3,2-c]xanthen-7(2H)-one](/img/structure/B14278147.png)
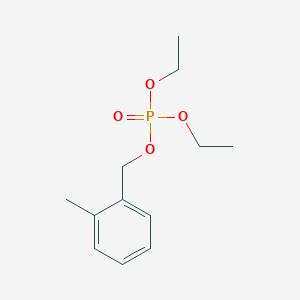
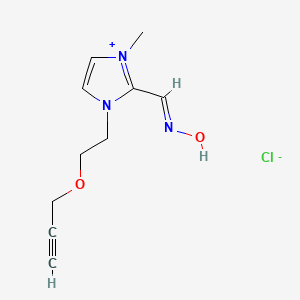

![2,3,5-Trimethyl-6-[(4-methylpiperazin-1-yl)methyl]pyrazine](/img/structure/B14278166.png)
